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Abstract
N,N-Dimethyl-2-nitroethenamine (CAS No: 1190-92-7), a prominent member of the

nitroenamine family, is a versatile building block in modern organic synthesis.[1] Its unique

electronic structure, featuring a push-pull system with the electron-donating dimethylamino

group and the electron-withdrawing nitro group, imparts significant reactivity for constructing

complex molecular architectures.[1][2] Accurate structural confirmation and purity assessment

of this reagent are paramount for its effective use in research and development. This guide

provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous

identification and characterization of this compound. We delve into the causality behind the

observed spectral features, offering field-proven insights for researchers, scientists, and drug

development professionals.

The Foundation of Structure: Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural

elucidation of organic molecules in solution.[3][4] It operates on the principle of exploiting the
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magnetic properties of atomic nuclei, providing detailed information about the chemical

environment, connectivity, and stereochemistry of atoms within a molecule.[4]

Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a precise map of the proton environments in N,N-Dimethyl-2-
nitroethenamine. The molecule's structure, formally (E)-N,N-dimethyl-2-nitroethenamine[5],

suggests three distinct proton signals.

Experimental Protocol: ¹H NMR Data Acquisition

Sample Preparation: Dissolve ~5-10 mg of N,N-Dimethyl-2-nitroethenamine in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent can influence chemical shifts and even the observed rotameric proportions.[1]

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters: A standard pulse program for ¹H NMR is used. Typical parameters

include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay

of 1-2 seconds.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Causality

The electronic push-pull nature of the molecule strongly influences the chemical shifts of the

vinylic protons. The electron-donating dimethylamino group increases electron density at the α-

carbon (C1), while the electron-withdrawing nitro group decreases electron density at the β-

carbon (C2). This results in a significant polarization of the C=C bond and a large difference in

the chemical shifts of the attached protons.

Table 1: ¹H NMR Spectroscopic Data for N,N-Dimethyl-2-nitroethenamine
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Signal Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

N(CH₃)₂ ~3.1 Singlet N/A

H-1 (α-vinyl) ~5.8 - 6.2 Doublet ~13-14

H-2 (β-vinyl) ~7.0 - 7.4 Doublet ~13-14

(Note: Exact chemical shifts can vary based on solvent and concentration. Data is synthesized

from typical values for such structures.)

N(CH₃)₂ Protons: The six protons of the two methyl groups are chemically equivalent and

appear as a sharp singlet. Their chemical shift around 3.1 ppm is downfield from typical

amine methyl groups due to the influence of the conjugated system.

Vinylic Protons: The two protons on the C=C double bond are not equivalent and split each

other into doublets. The large coupling constant (J ≈ 13-14 Hz) is characteristic of a trans (E)

configuration across the double bond. The proton on the β-carbon (H-2) is significantly

deshielded and appears further downfield due to the direct deshielding effect of the strongly

electron-withdrawing nitro group.

Caption: ¹H NMR assignments for N,N-Dimethyl-2-nitroethenamine.

Carbon-¹³C NMR Analysis
The ¹³C NMR spectrum reveals the electronic environment of the carbon skeleton. Due to the

low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton

decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Data Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR analysis, ensuring

sufficient concentration for a good signal-to-noise ratio.

Instrumentation: Acquire on a spectrometer equipped for ¹³C detection, typically at a

frequency corresponding to the proton field strength (e.g., 75 MHz for a 300 MHz

instrument).
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Acquisition Parameters: A standard proton-decoupled pulse sequence is used. A greater

number of scans is required compared to ¹H NMR.

Processing: Standard Fourier transform and processing are applied.

Data Interpretation and Causality

The polarization of the π-system is even more evident in the ¹³C NMR spectrum. The carbon

atom attached to the nitro group is heavily deshielded, while the carbon attached to the

nitrogen is significantly shielded.

Table 2: ¹³C NMR Spectroscopic Data for N,N-Dimethyl-2-nitroethenamine

Signal Assignment Chemical Shift (δ) ppm

N(CH₃)₂ ~45

C-1 (α-vinyl) ~95

C-2 (β-vinyl) ~135

(Note: Data referenced from S. Rajappa, K. Nagarajan J. Chem. Soc. Perkin Trans. Ii, 1978,

912, as cited in PubChem.)[5]

N(CH₃)₂ Carbons: These carbons appear in a typical region for dimethylamino groups.

C-1 (α-vinyl): This carbon is remarkably shielded (appears upfield at ~95 ppm) due to the

strong electron-donating resonance effect of the adjacent nitrogen atom.

C-2 (β-vinyl): Conversely, this carbon is significantly deshielded (appears downfield at ~135

ppm) due to the powerful inductive and resonance electron-withdrawing effects of the nitro

group.

Functional Group Fingerprinting: Infrared (IR)
Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular
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vibrations (stretching, bending).[3][6]

Experimental Protocol: ATR-IR Data Acquisition

Sample Preparation: Place a small amount of the solid N,N-Dimethyl-2-nitroethenamine
sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)

accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, press the sample

against the crystal using the pressure arm and collect the sample spectrum. Typically, 16-32

scans are co-added at a resolution of 4 cm⁻¹.

Processing: The final spectrum is presented as % Transmittance or Absorbance vs.

Wavenumber (cm⁻¹).

FTIR Spectrometer

1. Acquire Background
(Clean ATR Crystal)

2. Place Solid Sample
on ATR Crystal

3. Acquire Sample Spectrum 4. Generate IR Spectrum
(%T vs. Wavenumber)

Click to download full resolution via product page

Caption: Workflow for acquiring an ATR-IR spectrum.

Spectral Interpretation

The IR spectrum of N,N-Dimethyl-2-nitroethenamine is dominated by intense absorptions

characteristic of the nitro group.
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Table 3: Key IR Absorption Bands for N,N-Dimethyl-2-nitroethenamine

Wavenumber (cm⁻¹) Vibration Type Functional Group

~1610 - 1640 C=C Stretch Alkene

~1500 - 1550 Asymmetric N-O Stretch Nitro (NO₂)

~1340 - 1380 Symmetric N-O Stretch Nitro (NO₂)

~1250 - 1300 C-N Stretch Amine

(Data derived from spectra available in public databases.)[7]

Nitro Group (NO₂): The most diagnostic peaks are the very strong absorptions corresponding

to the asymmetric and symmetric stretching of the N-O bonds. Their positions and high

intensity are definitive evidence for the presence of a conjugated nitro group.

Alkene (C=C): The C=C double bond stretch is also clearly visible, though it may be of

medium intensity compared to the nitro group absorptions.

Amine (C-N): The C-N stretching vibration is found in the fingerprint region and confirms the

presence of the dimethylamino moiety.

Molecular Weight and Fragmentation: Mass
Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the

compound and, through fragmentation analysis, clues about its structure.[8]

Experimental Protocol: GC-MS Analysis

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like

ethyl acetate or dichloromethane.

Instrumentation: Inject the solution into a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS). The GC separates the analyte from any impurities before it enters

the MS.
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Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In

EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge

ratio (m/z), and a detector records their relative abundance.

Data Interpretation

The mass spectrum will show the molecular ion peak and several fragment ion peaks.

Molecular Ion (M⁺): For N,N-Dimethyl-2-nitroethenamine (C₄H₈N₂O₂), the exact mass is

116.0586 g/mol .[5] The mass spectrum should show a molecular ion peak at m/z = 116.

Fragmentation Pattern: EI is a high-energy technique that causes predictable bond

cleavages. Key fragmentations can include the loss of the nitro group (-NO₂, 46 Da) or

cleavage of the C-N bond.

Table 4: Major Ions in the Mass Spectrum of N,N-Dimethyl-2-nitroethenamine

m/z Proposed Fragment Identity

116 [C₄H₈N₂O₂]⁺ Molecular Ion (M⁺)

70 [M - NO₂]⁺ Loss of nitro group

44 [C₂H₆N]⁺ Dimethylaminomethyl cation

(Fragmentation pattern is proposed based on typical EI-MS behavior and data from NIST.)[5]

[C4H8N2O2]+•
m/z = 116

(Molecular Ion)

[C4H6N]+•
m/z = 70

- NO2•

[C2H6N]+
m/z = 44

α-cleavage

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b3152345?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/637928
https://www.benchchem.com/product/b3152345?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/637928
https://www.benchchem.com/product/b3152345?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed MS fragmentation of N,N-Dimethyl-2-nitroethenamine.

Conclusion
The comprehensive spectroscopic analysis of N,N-Dimethyl-2-nitroethenamine provides a

self-validating system for its identification. ¹H and ¹³C NMR spectroscopy confirms the precise

atomic connectivity and (E)-stereochemistry. IR spectroscopy provides an unmistakable

fingerprint of the key nitro and enamine functional groups. Finally, mass spectrometry verifies

the molecular weight and offers corroborating structural evidence through predictable

fragmentation. The integration of these three techniques provides an authoritative and

trustworthy characterization, ensuring the quality and identity of this pivotal synthetic

intermediate for professionals in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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